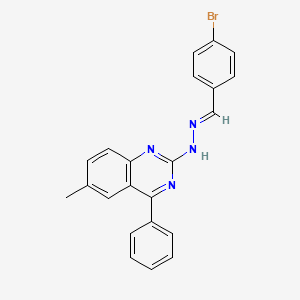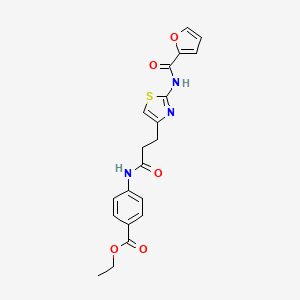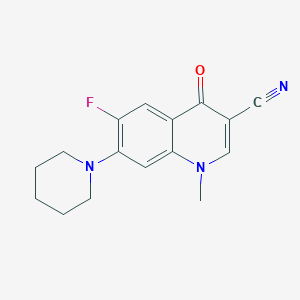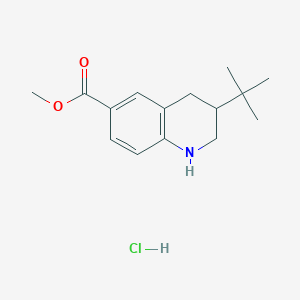
(E)-2-(2-(4-bromobenzylidene)hydrazinyl)-6-methyl-4-phenylquinazoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-2-(2-(4-bromobenzylidene)hydrazinyl)-6-methyl-4-phenylquinazoline, also known as BBMQ, is a synthetic compound that has been extensively studied for its potential applications in scientific research. BBMQ is a quinazoline derivative that exhibits a range of biochemical and physiological effects, making it a promising candidate for various research studies.
作用机制
The mechanism of action of (E)-2-(2-(4-bromobenzylidene)hydrazinyl)-6-methyl-4-phenylquinazoline is not fully understood, but it is believed to involve the formation of a complex between this compound and the metal ion. This complexation leads to a change in the electronic structure of this compound, resulting in the emission of fluorescence. The exact nature of this complexation is still under investigation, but it is thought to involve the coordination of the metal ion with the nitrogen atoms in the hydrazine and quinazoline moieties of this compound.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. In addition to its fluorescent properties, this compound has been shown to exhibit antioxidant activity, making it a potential candidate for the treatment of oxidative stress-related diseases. This compound has also been shown to exhibit anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.
实验室实验的优点和局限性
One of the main advantages of (E)-2-(2-(4-bromobenzylidene)hydrazinyl)-6-methyl-4-phenylquinazoline is its strong fluorescence in the presence of metal ions, making it a useful tool for detecting and quantifying these ions in complex biological samples. This compound is also relatively easy to synthesize and purify, making it a cost-effective option for research studies. However, one limitation of this compound is its potential toxicity, which may limit its use in certain applications.
未来方向
There are many potential future directions for the study of (E)-2-(2-(4-bromobenzylidene)hydrazinyl)-6-methyl-4-phenylquinazoline. One promising area of research is the development of this compound-based fluorescent probes for the detection of metal ions in living cells and tissues. Another area of research is the investigation of the antioxidant and anti-inflammatory properties of this compound, and its potential use in the treatment of related diseases. Additionally, the development of new synthetic methods for this compound and its derivatives may lead to the discovery of new applications for this promising compound.
合成方法
The synthesis of (E)-2-(2-(4-bromobenzylidene)hydrazinyl)-6-methyl-4-phenylquinazoline involves the condensation of 4-bromobenzaldehyde with hydrazine hydrate, followed by the addition of 6-methyl-4-phenylquinazoline. The reaction is carried out under reflux in the presence of a catalyst such as acetic acid or ammonium acetate. The resulting product is then purified using column chromatography or recrystallization.
科学研究应用
(E)-2-(2-(4-bromobenzylidene)hydrazinyl)-6-methyl-4-phenylquinazoline has been extensively studied for its potential applications in scientific research. One of the most promising applications of this compound is its use as a fluorescent probe for the detection of metal ions. This compound exhibits strong fluorescence in the presence of metal ions such as copper, iron, and zinc, making it a useful tool for detecting and quantifying these ions in complex biological samples.
属性
IUPAC Name |
N-[(E)-(4-bromophenyl)methylideneamino]-6-methyl-4-phenylquinazolin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17BrN4/c1-15-7-12-20-19(13-15)21(17-5-3-2-4-6-17)26-22(25-20)27-24-14-16-8-10-18(23)11-9-16/h2-14H,1H3,(H,25,26,27)/b24-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHIIADJFVJBBRN-ZVHZXABRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N=C2C3=CC=CC=C3)NN=CC4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)N=C(N=C2C3=CC=CC=C3)N/N=C/C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17BrN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,4-dimethylbenzamide](/img/structure/B2899480.png)

![(2Z)-2-[(3-chloro-4-methylphenyl)imino]-7-hydroxy-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2899484.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1,3-dimethyl-2,4-dioxo-7-propan-2-ylpyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2899486.png)


![(Z)-methyl 2-(2-((4-(N-butyl-N-methylsulfamoyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2899490.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-methylisoxazole-5-carboxamide hydrochloride](/img/structure/B2899491.png)
![N'-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}benzohydrazide](/img/structure/B2899492.png)


![N-(3-methyl-4-(N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2899500.png)
![2-Chloro-1-[4-[(2-methylpyrazol-3-yl)methyl]piperazin-1-yl]propan-1-one](/img/structure/B2899501.png)
